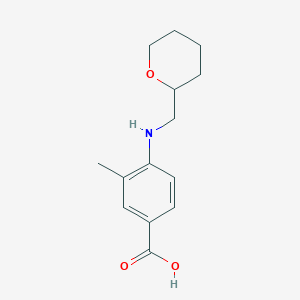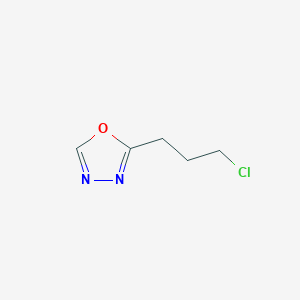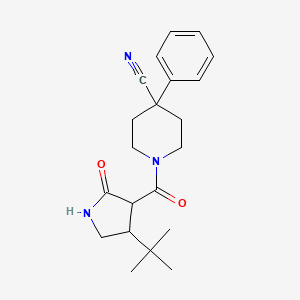![molecular formula C18H18N2O3 B2726985 2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid CAS No. 728024-55-3](/img/structure/B2726985.png)
2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid, also known as DMXAA or Vadimezan, is a small molecule compound that has gained attention in the field of cancer research due to its potential anti-tumor properties. In
Wirkmechanismus
The exact mechanism of action of 2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid is not fully understood, but it is believed to activate the immune system and induce the production of cytokines, particularly tumor necrosis factor-alpha (TNF-α). TNF-α is a potent pro-inflammatory cytokine that can induce apoptosis in tumor cells and stimulate the immune system to attack cancer cells.
Biochemical and Physiological Effects:
2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid has been shown to induce a range of biochemical and physiological effects in cancer cells and in vivo models. In addition to inducing tumor necrosis and apoptosis, 2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid can also inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. 2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid has also been shown to increase the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid is its relatively simple synthesis method, which makes it accessible for laboratory experiments. However, 2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid has some limitations, including its low solubility in aqueous solutions and its potential toxicity in high doses.
Zukünftige Richtungen
For 2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid research include investigating its potential use in combination with other cancer treatments, such as immunotherapy and targeted therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid and to identify biomarkers that can predict patient response to treatment. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid in humans.
Synthesemethoden
2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid can be synthesized through a multi-step process starting with 4-(dimethylamino)benzyl alcohol. The alcohol is first converted to the corresponding chloride, which is then reacted with 2-oxoindoline-4-carboxylic acid to form 2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid. The final product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and apoptosis in various cancer cell lines, including lung, colon, breast, and prostate cancer. 2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid has also been investigated for its potential to enhance the effectiveness of radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methyl]-3-oxo-1,2-dihydroindole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-20(2)12-8-6-11(7-9-12)10-15-17(21)16-13(18(22)23)4-3-5-14(16)19-15/h3-9,15,19H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOOYRLBLYAFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC2C(=O)C3=C(C=CC=C3N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide](/img/structure/B2726903.png)
![2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2726905.png)


![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2726908.png)
![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2726910.png)

![4-(4-ethoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2726914.png)


![2-(2-(4-Methylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide dioxalate](/img/structure/B2726918.png)
![3-((2-chloro-6-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2726921.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2726924.png)